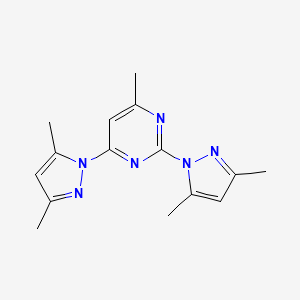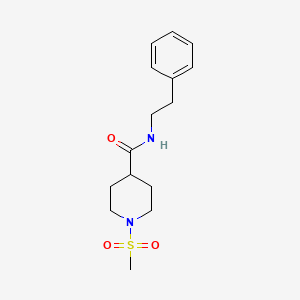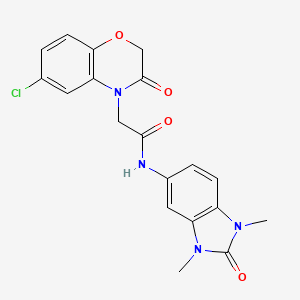![molecular formula C17H24N2O3 B5695114 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)
4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde, also known as TBX or TBPAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has been found to have anti-viral properties by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde is its potential as a lead compound for the development of new drugs with anti-cancer, anti-inflammatory, and anti-viral properties. 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has also been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde. One direction is the development of new derivatives of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde with improved solubility and potency. Another direction is the investigation of the mechanism of action of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde in order to better understand its anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, the potential applications of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde in material science and nanotechnology should be explored.
Synthesemethoden
The synthesis of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-[(4-tert-butylphenoxy)acetyl]chloride, which is then reacted with piperazine to form 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde. The purity of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde can be achieved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has also been used as a precursor for the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-[2-(4-tert-butylphenoxy)acetyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)14-4-6-15(7-5-14)22-12-16(21)19-10-8-18(13-20)9-11-19/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRZWIDXOGOZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Tert-butylphenoxy)acetyl]piperazine-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B5695033.png)



![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)





![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)